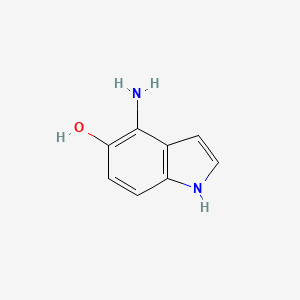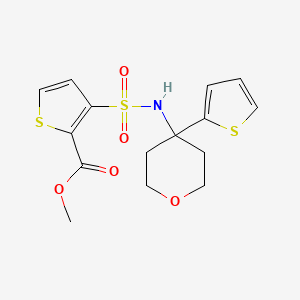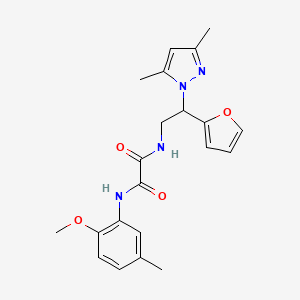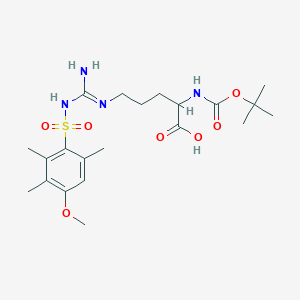
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 4-fluoroamphetamine or 4-FA and belongs to the amphetamine class of drugs. However, in
Mécanisme D'action
The mechanism of action of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a range of physiological and biochemical effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. These include increased alertness, improved cognitive function, enhanced mood, and increased physical activity. However, it is important to note that these effects are dose-dependent and can vary based on the individual's response to the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol in lab experiments has several advantages. This compound has a high affinity for the dopamine transporter, which makes it a valuable tool for studying dopamine-related pathways in the brain. Additionally, this compound is relatively stable and can be easily synthesized in the lab.
However, there are also limitations to the use of this compound in lab experiments. One of the most significant limitations is its potential for abuse. Due to its stimulant properties, this compound can be addictive and may lead to adverse effects if used inappropriately. Additionally, the use of this compound in animal studies may not accurately reflect its effects in humans.
Orientations Futures
There are several future directions for the research on (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol. One potential direction is the development of new therapeutic applications for this compound in the treatment of neurological disorders. Another direction is the investigation of the potential long-term effects of this compound on the brain and the body. Additionally, further research is needed to understand the potential risks associated with the use of this compound and to develop guidelines for its safe use in scientific research.
Méthodes De Synthèse
The synthesis of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reduction of 4-fluoroamphetamine hydrochloride with sodium borohydride in the presence of a solvent such as ethanol. This method has been widely used in research studies to produce this compound in high yields and purity.
Applications De Recherche Scientifique
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that this compound has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(2R)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9,13H,2-3,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABNTTOXUSIUCB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2853758.png)

![1-(4-Fluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2853761.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2853764.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2853769.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853770.png)

![(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylic acid;hydrochloride](/img/structure/B2853772.png)


